N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide
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Overview
Description
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group and an isobutylphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-chlorobenzylamine with 3-(4-isobutylphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(4-methylphenyl)acrylamide
- N-(4-chlorobenzyl)-3-(4-tert-butylphenyl)acrylamide
- N-(4-chlorobenzyl)-3-(4-ethylphenyl)acrylamide
Uniqueness
N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to differences in the compound’s interaction with molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-15(2)13-17-5-3-16(4-6-17)9-12-20(23)22-14-18-7-10-19(21)11-8-18/h3-12,15H,13-14H2,1-2H3,(H,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQAXMEPJVWRK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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